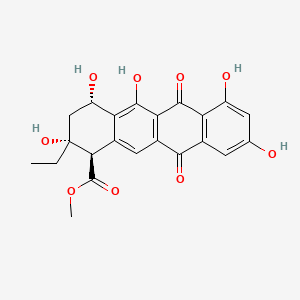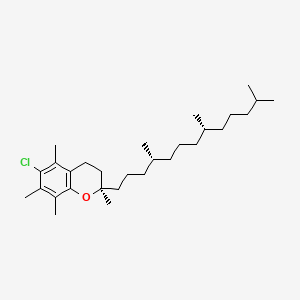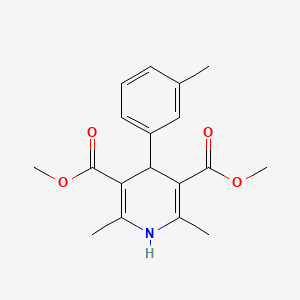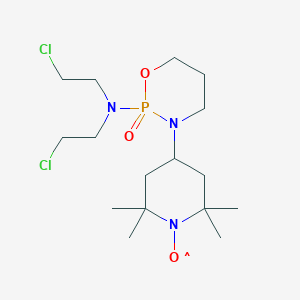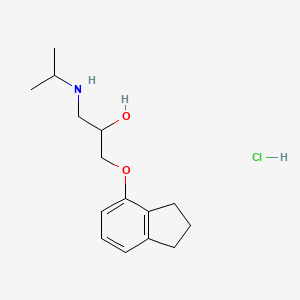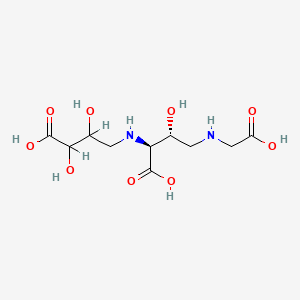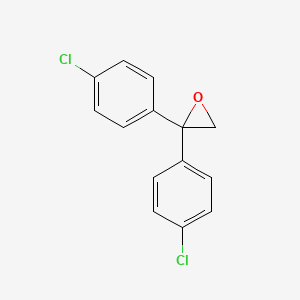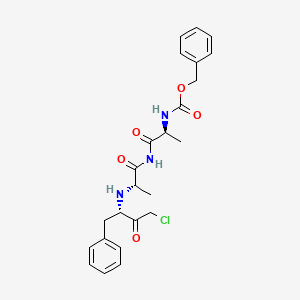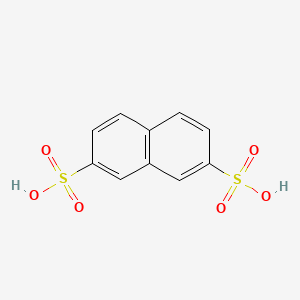
Naphthalene-2,7-disulfonic acid
概要
説明
Naphthalene-2,7-disulfonic acid is a naphthalenesulfonic acid in which the sulfo groups are attached to positions 2 and 7 of the naphthalene ring . It is an important intermediate in the dye industry .
Synthesis Analysis
The synthesis of Naphthalene-2,7-disulfonic acid involves reacting naphthalene with concentrated sulfuric acid under the protection of inert gas to obtain an intermediate product. This intermediate product is then reacted with concentrated sulfuric acid under a negative pressure condition to obtain the 2,7-naphthalenedisulfonic acid .Molecular Structure Analysis
The molecular formula of Naphthalene-2,7-disulfonic acid is C10H8O6S2 . The average mass is 288.29892 and the monoisotopic mass is 287.97623 .Chemical Reactions Analysis
Naphthalene-2,7-disulfonic acid is a product of the sulfonation reaction of naphthalene. Under the action of different sulfuric acid concentrations, reaction temperatures, and proper catalysts, the sulfonation reaction is reversible .Physical And Chemical Properties Analysis
Naphthalene-2,7-disulfonic acid has a melting point of 199°C and a boiling point of 400.53°C (rough estimate). Its density is 1.6867 (rough estimate) and the refractive index is 1.6950 (estimate). It is stored at a temperature of 2-8°C .科学的研究の応用
Environmental Contaminant
Naphthalene-2,7-disulfonic acid is classified as an environmental contaminant . This means it is a minor or unwanted substance that can be introduced into the environment and potentially have undesired effects.
Xenobiotic
This compound is also considered a xenobiotic . A xenobiotic is a compound that is foreign to a living organism. Principal xenobiotics include drugs, carcinogens, and various compounds that have been introduced into the environment by artificial means.
Photocatalyst for Hydrogen Production
Naphthalene-2,7-disulfonic acid has been investigated for its photocatalytic performance for the hydrogen evolution under visible light irradiation . The system Polyaniline (PANI)/1,5-naphthalene disulfonic acid (NDSA) was found to be thermally stable up to 300 °C, and showed promising results for hydrogen production under visible light.
Intermediate in Dye Production
This compound serves as an intermediate in the production of dyes . It is used in the synthesis of various dyes, contributing to the color and quality of the final product.
Intermediate in Pigment Production
Similarly, Naphthalene-2,7-disulfonic acid is used as an intermediate in the production of pigments . Pigments are substances that impart color to other materials.
Production of Chelating Reagents
This compound is also used in the production of chelating reagents . Chelating reagents are substances that can form several bonds to a single metal ion, making them useful in many scientific and industrial applications.
Production of Sulfonic and Sulfinic Acids
Naphthalene-2,7-disulfonic acid is used in the production of sulfonic and sulfinic acids . These acids are used in a variety of applications, including detergents, dyes, and pharmaceuticals.
Visualization of Trichothecenes on TLC Plates
This compound is used to improve the visualization of trichothecenes on developed Thin Layer Chromatography (TLC) plates . This helps in the identification and analysis of these compounds in a mixture.
作用機序
Target of Action
Naphthalene-2,7-disulfonic acid is a naphthalenesulfonic acid where the sulfo groups are attached to positions 2 and 7 of the naphthalene ring . It is considered a xenobiotic, a compound foreign to a living organism . It is also classified as an environmental contaminant, indicating that it can have undesired effects when introduced into the environment .
Mode of Action
It is known that sulfonation by oleum gives the 1,3,6-trisulfonic acid, and nitration gives 1-nitronaphthalene-3,6-disulfonic acid . In sulfuric acid solution, the disodium salt of naphthalene-2,7-disulfonic acid undergoes an unusual reaction at the 4-position with 4,40-bis-(dimethylamino)benzhydrol .
Biochemical Pathways
It is known that the compound can be involved in various reactions and pathways, including the degradation of naphthalene and substituted naphthalenes .
Pharmacokinetics
It is known that the compound has a melting point of 199°c and a boiling point of 40053°C (rough estimate) .
Result of Action
Action Environment
It is known that the compound is considered an environmental contaminant , indicating that it can have undesired effects when introduced into the environment.
Safety and Hazards
Naphthalene-2,7-disulfonic acid causes serious eye irritation, may cause respiratory irritation, and causes skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
将来の方向性
特性
IUPAC Name |
naphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9/h1-6H,(H,11,12,13)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFVXYKHXVYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059054 | |
| Record name | 2,7-Naphthalenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2,7-disulfonic acid | |
CAS RN |
92-41-1 | |
| Record name | 2,7-Naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthalenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene-2,7-disulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Naphthalenedisulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-2,7-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-NAPHTHALENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01HGS7J21J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of Naphthalene-2,7-disulfonic acid in material science?
A1: Naphthalene-2,7-disulfonic acid serves as a key building block for various materials. For instance, it's used in the synthesis of proton exchange membranes for fuel cells []. These membranes, composed of sulfonated polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (sPSEBPS), sulfonated poly ether sulfone (SPES), and hexagonal boron nitride (hBN), utilize the properties of Naphthalene-2,7-disulfonic acid derivatives to facilitate proton conduction. Additionally, it acts as a dopant during the synthesis of polypyrrole micro/nanotubes [], influencing their morphology and properties.
Q2: Can Naphthalene-2,7-disulfonic acid be used to detect metal ions?
A2: Yes, derivatives of Naphthalene-2,7-disulfonic acid exhibit potential in metal ion detection. A polystyrene-divinylbenzene chelating resin functionalized with 4,5-dihydroxy-naphthalene-2,7-disulfonic acid (chromotropic acid) has been shown to effectively separate and preconcentrate Cr(VI) ions from solutions containing various metal ions []. This selectivity makes it valuable for applications such as analyzing metal content in industrial wastewater or environmental samples.
Q3: Is there any research on using Naphthalene-2,7-disulfonic acid derivatives in textile applications?
A3: Yes, a derivative of Naphthalene-2,7-disulfonic acid, specifically (E)-4-hydroxy-5-((4-((2-sulfophenyl)amino)-1,3,5-triazin2-yl)amino)-3-((2-sulfophenyl)diazenyl)naphthalene-2,7-disulfonic acid, has been studied as a fiber-reactive dye for polyester/cotton fabrics []. Researchers explored its application in both dyeing and printing processes, examining the impact of factors like pH, temperature, and dye concentration on the final color strength and fastness properties of the treated fabrics.
Q4: How does the structure of Naphthalene-2,7-disulfonic acid relate to its applications?
A4: The structure of Naphthalene-2,7-disulfonic acid, featuring a naphthalene ring with two sulfonic acid groups, contributes to its diverse applications. The sulfonic acid groups provide water solubility and can readily form complexes with metal ions [], making it suitable for separation and sensing applications. Additionally, these groups can be further modified to create derivatives with tailored properties, such as the fiber-reactive dye mentioned earlier [].
Q5: Has there been any research exploring the isomerization of Naphthalene-2,7-disulfonic acid?
A5: Yes, there has been research investigating the conversion of Naphthalene-2,7-disulfonic acid to its isomer, Naphthalene-2,6-disulfonic acid, in the presence of sulfuric acid []. This type of isomerization study is crucial for understanding the reactivity and stability of Naphthalene-2,7-disulfonic acid under different conditions and can guide the optimization of processes involving this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

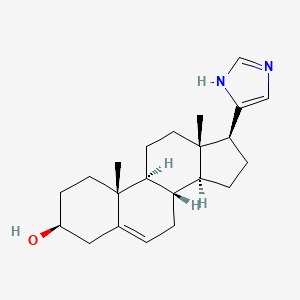
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)



